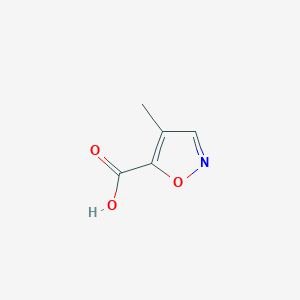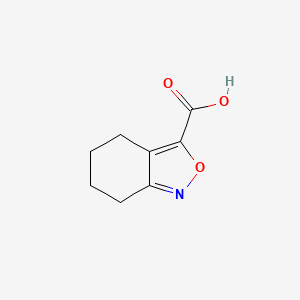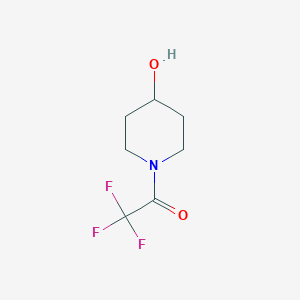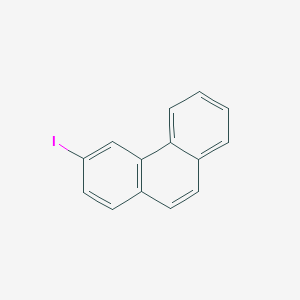
3-ヨードフェナントレン
説明
3-Iodophenanthrene is a chemical compound with the molecular formula C14H9I . It has an average mass of 304.126 Da and a monoisotopic mass of 303.974884 Da .
Molecular Structure Analysis
The molecular structure of 3-Iodophenanthrene consists of a phenanthrene core with an iodine atom attached at the 3-position . It has no hydrogen bond acceptors or donors, and no freely rotating bonds .Physical And Chemical Properties Analysis
3-Iodophenanthrene has a density of 1.7±0.1 g/cm3, a boiling point of 411.0±14.0 °C at 760 mmHg, and a flash point of 186.6±9.1 °C . It has a molar refractivity of 74.8±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 179.7±3.0 cm3 . It also has an ACD/LogP of 5.71 .科学的研究の応用
非多孔質適応性結晶の合成
3-ヨードフェナントレン: は、フェナントレン2アリーレンなどの非多孔質適応性結晶の合成に使用されます。これらの結晶は、ナノメートルサイズの空洞のために、ベンゼンなどの特定の分子に対して顕著な吸着能力を示します。 この特性は、シクロヘキサンからのベンゼンの分離に特に有用であり、3-ヨードフェナントレンが化学化合物を選択的に吸着および分離できる材料を生成する可能性を示しています .
有機合成中間体
この化合物は、有機合成において貴重な中間体として役立ちます。そのヨウ素原子は、他の官能基に容易に置換でき、より複雑な有機分子を構築するための汎用性の高いビルディングブロックになります。 これは、医薬品、農薬、および高度な材料の開発に不可欠です .
超分子化学
超分子化学では、3-ヨードフェナントレンを使用して、表面上に複雑な分子モザイクを作成できます。 これらのモザイクは、分子自己組織化プロセスを理解するために重要であり、独自の電子、光学、または機械的特性を持つ新しい材料の開発につながる可能性があります .
作用機序
Target of Action
3-Iodophenanthrene is a phenanthrene derivative that has been identified as an allosteric modulator of NMDA receptors . The N-methyl-D-aspartate (NMDA) receptor family regulates various central nervous system functions, such as synaptic plasticity . Hypo- or hyperactivation of nmda receptors is critically involved in many neurological and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the NMDA receptors, in an allosteric manner . This means it binds to a site on the receptor that is distinct from the active site, leading to changes in the receptor’s activity.
Biochemical Pathways
It is known that nmda receptors, the targets of 3-iodophenanthrene, play a crucial role in various central nervous system functions and are involved in many neurological and psychiatric conditions .
Result of Action
It is known that the compound can modulate the activity of nmda receptors, which could potentially influence various central nervous system functions .
生化学分析
Biochemical Properties
3-Iodophenanthrene plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between 3-Iodophenanthrene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage . Additionally, 3-Iodophenanthrene has been found to bind to certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 3-Iodophenanthrene on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, 3-Iodophenanthrene can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Moreover, this compound has been reported to alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and the overall cellular response to environmental stressors .
Molecular Mechanism
At the molecular level, 3-Iodophenanthrene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 3-Iodophenanthrene to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and subsequent cellular effects . For example, the interaction of 3-Iodophenanthrene with cytochrome P450 enzymes can inhibit their activity, thereby affecting the metabolism of other compounds . Additionally, 3-Iodophenanthrene has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Iodophenanthrene in laboratory settings can change over time, depending on factors such as stability, degradation, and long-term cellular effects . In vitro studies have shown that 3-Iodophenanthrene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of 3-Iodophenanthrene may accumulate and exert additional effects on cellular function . Long-term exposure to 3-Iodophenanthrene has been associated with changes in cellular metabolism and increased oxidative stress, which can impact cell viability and function .
Dosage Effects in Animal Models
The effects of 3-Iodophenanthrene vary with different dosages in animal models. At low doses, 3-Iodophenanthrene has been shown to have minimal toxic effects and can be metabolized efficiently by the liver . At higher doses, this compound can cause significant toxicity, including liver damage, oxidative stress, and disruption of normal cellular function . Threshold effects have been observed, where the toxic effects of 3-Iodophenanthrene become more pronounced at doses above a certain level . Additionally, chronic exposure to high doses of 3-Iodophenanthrene can lead to long-term adverse effects on animal health .
Metabolic Pathways
3-Iodophenanthrene is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification . The metabolism of 3-Iodophenanthrene involves its conversion to various metabolites by cytochrome P450 enzymes . These metabolites can then undergo further biotransformation, including conjugation with glutathione or other cofactors, to facilitate their excretion from the body . The metabolic pathways of 3-Iodophenanthrene can also impact metabolic flux and the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3-Iodophenanthrene is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of 3-Iodophenanthrene within different cellular compartments . For example, 3-Iodophenanthrene has been shown to bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside the cells, 3-Iodophenanthrene can interact with intracellular transporters, such as ATP-binding cassette (ABC) transporters, to modulate its distribution and localization .
Subcellular Localization
The subcellular localization of 3-Iodophenanthrene can affect its activity and function within the cell . This compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of 3-Iodophenanthrene to these compartments is mediated by specific signals and post-translational modifications . For instance, the presence of hydrophobic regions within the structure of 3-Iodophenanthrene can facilitate its insertion into the lipid bilayers of organelles . The subcellular localization of 3-Iodophenanthrene can influence its interactions with other biomolecules and its overall cellular effects .
特性
IUPAC Name |
3-iodophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSMQCABZWOORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532017 | |
| Record name | 3-Iodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33240-31-2 | |
| Record name | 3-Iodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)


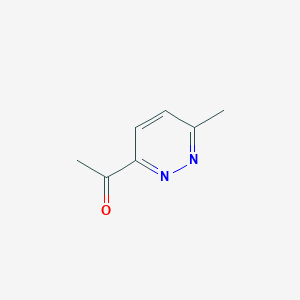
![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)
![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)
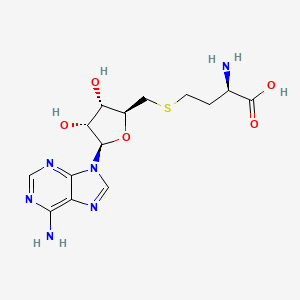
![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)
![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)
